3,5-Dimethyl-4-((3-(pyridin-3-yloxy)azetidin-1-yl)sulfonyl)isoxazole
Description
Properties
IUPAC Name |
3,5-dimethyl-4-(3-pyridin-3-yloxyazetidin-1-yl)sulfonyl-1,2-oxazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N3O4S/c1-9-13(10(2)20-15-9)21(17,18)16-7-12(8-16)19-11-4-3-5-14-6-11/h3-6,12H,7-8H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CRTFVQJUNVXUMM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C)S(=O)(=O)N2CC(C2)OC3=CN=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary target of the compound 3,5-Dimethyl-4-((3-(pyridin-3-yloxy)azetidin-1-yl)sulfonyl)isoxazole is BRD4 . BRD4, or Bromodomain-containing protein 4, is a protein that plays a key role in the process of gene transcription. It is involved in the regulation of cell growth and division, and it has been identified as a potential target for cancer therapy.
Mode of Action
The compound interacts with its target, BRD4, by inhibiting its activity. This inhibition disrupts the normal function of BRD4, leading to changes in gene transcription. Specifically, the compound has been shown to modulate the expression of c-MYC and γ-H2AX, two genes that are involved in cell growth and DNA repair.
Biochemical Pathways
The inhibition of BRD4 affects several biochemical pathways. One of the key pathways is the regulation of gene transcription. By inhibiting BRD4, the compound disrupts the normal transcription of genes, leading to changes in cell growth and division. Additionally, the compound induces DNA damage, which can lead to cell death.
Result of Action
The result of the compound’s action is a significant anti-proliferative activity against certain types of cancer cells. In particular, the compound has been shown to inhibit cell migration and colony formation, and to arrest the cell cycle at the G1 phase in MCF-7 cells, a type of breast cancer cell.
Biological Activity
3,5-Dimethyl-4-((3-(pyridin-3-yloxy)azetidin-1-yl)sulfonyl)isoxazole is a novel compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This compound is derived from the isoxazole family, which is known for its pharmacological properties, including anti-inflammatory, antimicrobial, and anticancer activities. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by research findings and data tables.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
This structure features an isoxazole ring substituted with a pyridine moiety and a sulfonyl group, contributing to its biological properties.
Biological Activity Overview
Research indicates that derivatives of isoxazole compounds exhibit a wide range of biological activities. The following sections summarize key findings related to the biological activity of this compound.
Antimicrobial Activity
Studies have demonstrated that isoxazole derivatives possess significant antimicrobial properties. For instance, a study highlighted the synthesis of various isoxazole compounds and their evaluation against different bacterial strains. The results indicated that certain derivatives exhibited potent antibacterial activity, suggesting potential applications in treating infections caused by resistant strains .
| Compound | Bacterial Strain | Inhibition Zone (mm) |
|---|---|---|
| A | E. coli | 15 |
| B | S. aureus | 18 |
| C | P. aeruginosa | 12 |
Anti-inflammatory Activity
The anti-inflammatory effects of isoxazole derivatives have also been explored. A recent study focused on the compound's ability to inhibit pro-inflammatory cytokines in vitro. The results showed a reduction in TNF-alpha and IL-6 levels, indicating its potential as an anti-inflammatory agent .
Anticancer Activity
Research into the anticancer properties of this compound has revealed promising results. In vitro assays demonstrated that the compound induced apoptosis in cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer). The mechanism appears to involve the activation of caspases and modulation of apoptotic pathways .
Case Studies
Case Study 1: Antibacterial Efficacy
A clinical trial investigated the efficacy of an isoxazole derivative in patients with bacterial infections resistant to conventional antibiotics. The trial reported a significant reduction in infection markers and improved patient outcomes when treated with the compound.
Case Study 2: Cancer Cell Line Studies
In another study, various concentrations of this compound were tested on several cancer cell lines. Results indicated a dose-dependent increase in cell death, with IC50 values suggesting high potency against specific cancer types.
Comparison with Similar Compounds
Ethyl 4-(4-(pyridazin-3-yl)phenethylamino)benzoate (I-6230)
- Core Structure: Pyridazine ring linked via phenethylamino and benzoate ester.
- Key Differences: Replaces the isoxazole-sulfonyl-azetidine system with a pyridazine-phenethylamino motif. Lacks sulfonamide functionality, reducing hydrogen-bonding capacity compared to the target compound .
3,5-Dimethyl-4-((4-(pyrazin-2-yloxy)piperidin-1-yl)sulfonyl)isoxazole (Compound 5)
- Core Structure : Similar isoxazole-sulfonamide scaffold but substitutes azetidine with piperidine and pyridin-3-yloxy with pyrazin-2-yloxy.
- Key Differences: Ring Size: Piperidine (6-membered) vs. azetidine (4-membered). Heterocyclic Substituent: Pyrazine (electron-deficient) vs. pyridine (moderately electron-rich), altering electronic properties and π-π stacking interactions. Synthetic Yield: Reported at 33% for the piperidine analog, suggesting azetidine derivatives may face distinct synthetic challenges .
Ethyl 4-(4-(3-methylisoxazol-5-yl)phenethoxy)benzoate (I-6473)
- Core Structure : Retains the 3-methylisoxazole moiety but replaces sulfonamide with a phenethoxy linker.
- Key Differences : The absence of sulfonamide limits polar interactions, while the phenethoxy group increases hydrophobicity. This may reduce solubility and alter pharmacokinetic profiles compared to the target compound .
Table 1: Comparative Analysis of Key Properties
Key Observations:
- Ring Strain vs. Stability : The azetidine group in the target compound introduces conformational rigidity, which may enhance binding specificity but reduce synthetic accessibility compared to piperidine analogs.
- Electronic Effects: Pyridine (target) vs.
- Hydrogen Bonding: The sulfonamide group in the target compound and Compound 5 provides hydrogen-bond donor/acceptor sites absent in I-6230 and I-6473, which could improve target affinity in biological systems.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
